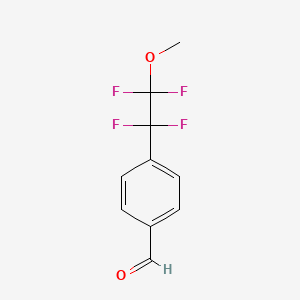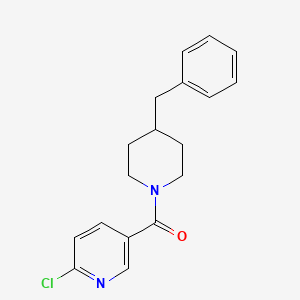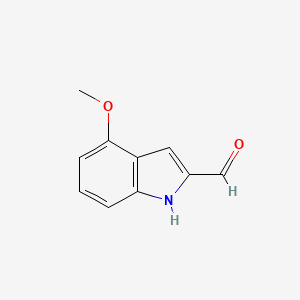
(4-クロロ-3-(ピペリジン-1-イルスルホニル)フェニル)(4-(2-フルオロフェニル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel compound that has recently gained attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular framework, which includes both piperidinyl and piperazinyl moieties, a fluorophenyl group, and a chlorophenyl group. These structural elements confer distinctive chemical properties and reactivity, making it an interesting subject for synthetic chemists and researchers in related disciplines.
科学的研究の応用
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several promising applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological targets, including potential enzyme inhibition or receptor modulation.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: : Potential use in the development of new materials or catalysts due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step synthesis. A general synthetic route might include:
Nucleophilic Substitution: : Starting with the appropriate chlorophenyl and fluorophenyl precursors, nucleophilic substitution reactions can be used to introduce the piperazinyl and piperidinyl groups.
Sulfonylation: : Introducing the sulfonyl group can be achieved through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Final Coupling: : The final step often involves the coupling of the intermediate products under controlled conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production methods of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone would be optimized for scale, efficiency, and cost-effectiveness. This includes:
Batch and Continuous Processes: : Utilizing batch or continuous processes depending on the scale of production and the required throughput.
Catalysis and Optimized Reagents: : Employing catalysis and specially optimized reagents to enhance yields and reduce by-products.
化学反応の分析
Types of Reactions
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation and Reduction: : Depending on the functional groups present and the conditions used, this compound can undergo oxidation or reduction reactions.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are possible, facilitated by the presence of the piperidinyl, piperazinyl, and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the piperidinyl and piperazinyl moieties or the phenyl rings.
作用機序
The mechanism of action of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is highly dependent on its interaction with specific molecular targets. Generally, its mechanism involves:
Molecular Targets: : Binding to enzymes or receptors, potentially altering their activity.
Pathways Involved: : Modulation of signaling pathways or metabolic processes relevant to its biological activity.
類似化合物との比較
Similar Compounds
(4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
(4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperidin-1-yl)methanone
Highlighting Uniqueness
What sets (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of the chlorophenyl, fluorophenyl, piperidinyl, and piperazinyl groups, which provide a unique set of chemical properties and reactivity patterns. This unique structural combination may confer distinct biological activities or industrial applications not seen in its analogs.
Conclusion
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a compound with a complex and intriguing structure, presenting diverse opportunities for research and application in various scientific fields. Its unique chemical characteristics, coupled with its potential for innovative applications, make it a compound worth continued exploration.
特性
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O3S/c23-18-9-8-17(16-21(18)31(29,30)27-10-4-1-5-11-27)22(28)26-14-12-25(13-15-26)20-7-3-2-6-19(20)24/h2-3,6-9,16H,1,4-5,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDNAMOZYZWXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2407081.png)


![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)




![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)

